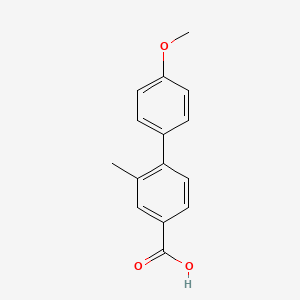

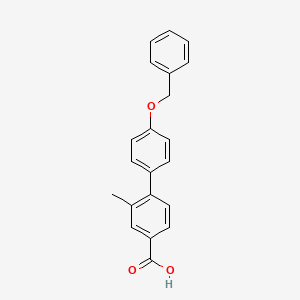

4-(4-Methoxyphenyl)-3-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a benzoic acid derivative, which is a type of aromatic carboxylic acid. It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl rings .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like Friedel-Crafts acylation or alkylation, and the use of protecting groups .Molecular Structure Analysis

The molecular structure of similar compounds consists of phenyl rings with various substituents, which can significantly affect the compound’s physical and chemical properties .Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions, and the electron-donating methoxy group can direct electrophilic substitution to certain positions on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups like the carboxylic acid group can increase a compound’s water solubility .Aplicaciones Científicas De Investigación

Neuroprotective Agent Research

4-(4-Methoxyphenyl)-3-methylbenzoic acid: and its derivatives have been studied for their neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by preventing protein aggregation and protecting against neuronal cell death .

Chemical Chaperone Activity

The compound has potential use as a chemical chaperone. This activity is crucial in the folding of proteins and preventing their misfolding, which is a common pathological feature in various diseases .

Histone Deacetylase Inhibition

Derivatives of 4-(4-Methoxyphenyl)-3-methylbenzoic acid have shown inhibitory activity against histone deacetylases (HDACs). This is significant because HDAC inhibitors are used in cancer therapy and could be potential treatments for neurodegenerative diseases .

Optimization for Medicinal Application

There is ongoing research to optimize the efficacy of 4-(4-Methoxyphenyl)-3-methylbenzoic acid derivatives for therapeutic use. This includes improving the dosage and delivery methods to enhance treatment outcomes .

Molecular Formula and Structure Analysis

The molecular formula of 4-(4-Methoxyphenyl)-3-methylbenzoic acid is C11H14O3 . Research into the structure and properties of this compound can lead to a better understanding of its reactivity and potential applications .

Pharmaceutical Intermediates

This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its chemical structure allows for various modifications that can lead to the development of new drugs .

Mecanismo De Acción

Target of Action

Similar compounds such as 4-phenylbutyric acid (4-pba) have been shown to exhibit inhibitory activity against histone deacetylases (hdacs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

It’s worth noting that similar compounds like 4-pba act as chemical chaperones, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Biochemical Pathways

Compounds with similar structures, such as 4-pba, have been found to impact the protein folding process and the ubiquitin–proteasome system . This system is responsible for degrading misfolded proteins, and disruption of this system can lead to the accumulation of aggregated unfolded proteins .

Pharmacokinetics

For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, an end-product by gut microbiota derived from biofunctional polyphenols, undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Result of Action

Similar compounds like 4-pba have been found to exhibit neuroprotective effects, potentially making them viable therapeutic agents against neurodegenerative diseases .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of various organic compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could potentially be influenced by various environmental factors.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTSVFQKWZCFKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689166 |

Source

|

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-3-methylbenzoic acid | |

CAS RN |

108478-59-7 |

Source

|

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)